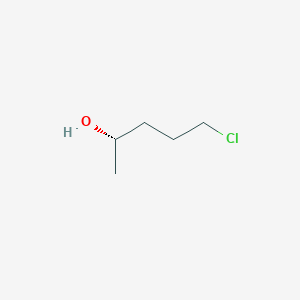
(S)-5-Chloropentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Chloropentan-2-ol is a chiral alcohol with the molecular formula C5H11ClO It is characterized by the presence of a chlorine atom attached to the fifth carbon of a pentane chain and a hydroxyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-5-Chloropentan-2-ol can be synthesized through several methods. One common approach involves the reduction of (S)-5-chloropentan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (S)-5-chloropentan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method ensures high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Chloropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (S)-5-chloropentan-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (S)-5-chloropentane using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form (S)-pentane-2,5-diol.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: (S)-5-chloropentan-2-one
Reduction: (S)-5-chloropentane
Substitution: (S)-pentane-2,5-diol
Aplicaciones Científicas De Investigación
(S)-5-Chloropentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as a building block for the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: this compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-5-Chloropentan-2-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The molecular targets and pathways involved include the active sites of enzymes such as alcohol dehydrogenases and oxidoreductases.
Comparación Con Compuestos Similares
Similar Compounds
®-5-Chloropentan-2-ol: The enantiomer of (S)-5-Chloropentan-2-ol, differing in the spatial arrangement of atoms around the chiral center.
5-Chloropentan-2-one: The ketone analog of this compound, lacking the hydroxyl group.
(S)-Pentane-2,5-diol: A diol with hydroxyl groups on the second and fifth carbons, similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and functional groups also allow for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H11ClO |
|---|---|
Peso molecular |
122.59 g/mol |
Nombre IUPAC |
(2S)-5-chloropentan-2-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |
Clave InChI |
FLSMMDCDBMBKCE-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CCCCl)O |
SMILES canónico |
CC(CCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


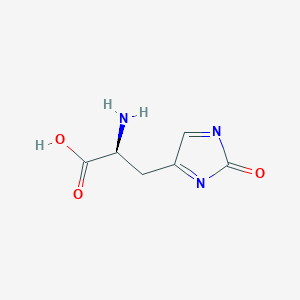
![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)
![tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12328325.png)


![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
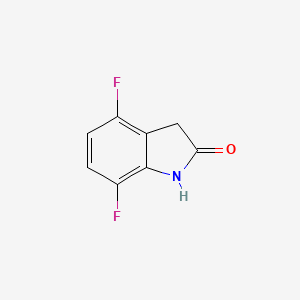

![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B12328351.png)
![6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
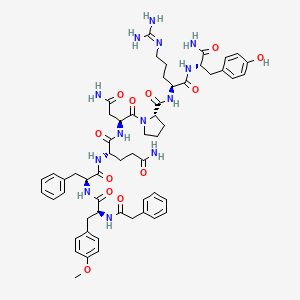
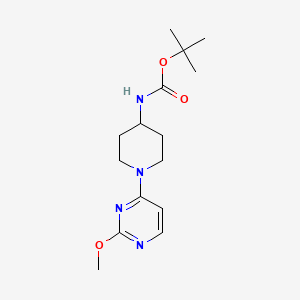
![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
